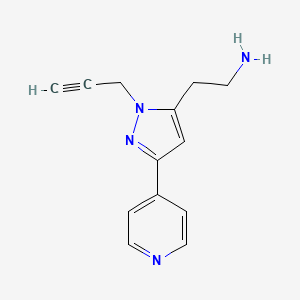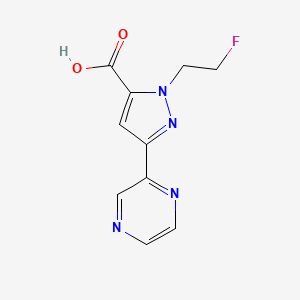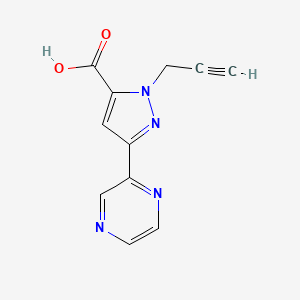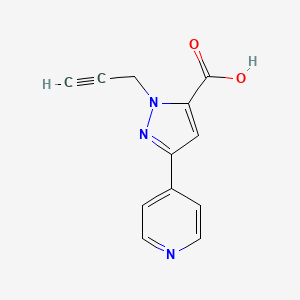
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C11H9FN4 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Pyrazolo[3,4-b]pyridine derivatives have been synthesized through efficient one-pot multi-component reactions (MRCs), utilizing microwave irradiation for rapid synthesis. These compounds have been evaluated for their antibacterial and antifungal activities against a range of microorganisms, as well as for their antitumor activity against liver cell lines, showcasing significant biological activities (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012). Similarly, novel pyrazole-4-carbonitrile derivatives have been synthesized, demonstrating the versatility of these compounds for creating new structures with potential biological applications (Ali, Ragab, Abdelghafar, & Farag, 2016).
Structural and Mechanistic Insights
Research has also focused on determining the crystal structure of specific pyrazolo[3,4-b]pyridine derivatives, providing valuable insights into their chemical properties and reaction mechanisms. For example, the structural determination through X-ray crystallography has enabled a deeper understanding of the reaction mechanisms of these compounds when reacting with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
Development of Kinase Inhibitors
In the realm of medicinal chemistry, pyrazolo[3,4-b]pyridine derivatives have been developed as potent kinase inhibitors, with scalable synthesis routes being established for pharmaceutical applications. This includes overcoming challenges related to safety and purity in the synthesis process (Arunachalam et al., 2019).
Materials Science Applications
Beyond biological activities, pyrazolo[3,4-b]pyridine derivatives have shown potential as corrosion inhibitors for metals, indicating their utility in materials science. Ultrasonic-assisted synthesis of these derivatives has been explored for the corrosion protection of mild steel in acidic environments, demonstrating the multifaceted applications of these chemical compounds (Dandia, Gupta, Singh, & Quraishi, 2013).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-6-16-10(8-13)7-11(15-16)9-1-4-14-5-2-9/h1-2,4-5,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKDYLGZBKHTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















